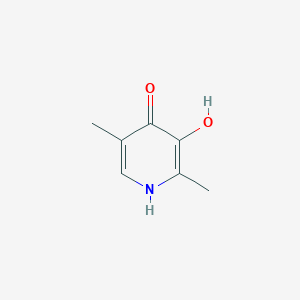

3-hydroxy-2,5-dimethyl-1H-pyridin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-2,5-dimethyl-1H-pyridin-4-one is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridinone, characterized by the presence of hydroxyl and methyl groups at specific positions on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyridine with hydroxylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to yield the desired pyridinone derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or quinones.

Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products:

Oxidation: Formation of 3,5-dimethyl-4-pyridone.

Reduction: Formation of 3-hydroxy-2,5-dimethyl-1H-pyridin-4-ol.

Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C8H9NO and a molecular weight of approximately 151.16 g/mol. Its structure features a hydroxyl group attached to a pyridine ring, which is crucial for its reactivity and interaction with biological systems.

Medicinal Chemistry

3-Hydroxy-2,5-dimethyl-1H-pyridin-4-one has been investigated for its potential as a therapeutic agent due to its biological activities:

- Anticancer Properties : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MDA-MB-231 (breast cancer) cells with an IC50 value of 10 μM and in HepG2 (liver cancer) cells with an IC50 of 15 μM. The mechanism involves the activation of caspases, which are essential for programmed cell death.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 (breast cancer) | 10.0 | Induces apoptosis via caspase activation |

| Study B | HepG2 (liver cancer) | 15.0 | Inhibits cell proliferation |

- Antimicrobial Activity : The compound has demonstrated significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent effects. For example, it shows an MIC of 0.86 μM against Pseudomonas aeruginosa and 0.025 mg/mL against Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.86 μM |

| Staphylococcus aureus | 0.025 mg/mL |

Iron Chelation

The compound serves as a chelating agent, which is essential for sequestering metal ions in biological systems. Its chelation properties are particularly relevant in the context of iron overload conditions, such as thalassemia or hemochromatosis:

- Chelating Efficiency : Research has shown that derivatives of this compound can effectively bind to iron ions, thereby reducing oxidative stress associated with excess iron . This property makes it a candidate for further development as a therapeutic agent for iron-related disorders.

Materials Science

In materials science, this compound is utilized in the development of polymeric materials that require metal-binding properties:

- Polymeric Applications : The compound can be incorporated into polymeric matrices to enhance their functionality through metal ion coordination, which is useful in creating advanced materials for various applications including sensors and drug delivery systems.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of this compound on various tumor cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, making it a potential lead compound for new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of the compound against biofilm-forming bacteria such as Pseudomonas aeruginosa. The study found that conjugates involving this pyridinone significantly reduced biofilm formation by approximately 78.3% compared to standard treatments alone .

Mécanisme D'action

The mechanism of action of 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one involves its ability to interact with various molecular targets. As a chelating agent, it can bind to metal ions, forming stable complexes. This property is particularly useful in medicinal chemistry for the development of metal-based drugs. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its interactions with biological molecules.

Comparaison Avec Des Composés Similaires

- 3-Hydroxy-2-methyl-1H-pyridin-4-one

- 3-Hydroxy-4-methyl-1H-pyridin-2-one

- 2,5-Dimethyl-1H-pyridin-4-one

Comparison: 3-Hydroxy-2,5-dimethyl-1H-pyridin-4-one is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for metal ions and biological targets, making it a valuable compound for specific applications in research and industry.

Propriétés

IUPAC Name |

3-hydroxy-2,5-dimethyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-8-5(2)7(10)6(4)9/h3,10H,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFOVSZIZLNKDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.